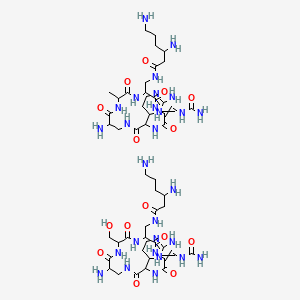
L-2-amino-3-butynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2-amino-3-butynoic acid is an organic compound belonging to the class of L-alpha-amino acids. It is characterized by the presence of an amino group attached to the second carbon atom and a butynoic acid moiety. This compound is known for its unique structure, which includes a triple bond between the second and third carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-2-amino-3-butynoic acid can be achieved through several synthetic routes. One common method involves the ammonolysis of alpha-halogen acids, where the halogenated precursor undergoes a reaction with ammonia to form the desired amino acid . Another approach includes the reduction of butynoic acid derivatives, where the triple bond is reduced to form the amino acid . Additionally, enzymatic conversion methods have been explored, utilizing specific enzymes to catalyze the formation of this compound from suitable precursors .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis or biotechnological processes. Chemical synthesis methods typically require stringent reaction conditions, including controlled temperatures and pressures, to ensure high yields and purity . Biotechnological approaches, on the other hand, leverage genetically engineered microorganisms to produce the compound through fermentation processes. These methods offer advantages in terms of sustainability and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
L-2-amino-3-butynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the triple bond in its structure makes it susceptible to addition reactions, where reagents can add across the triple bond to form new products .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce saturated amino acids. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
L-2-amino-3-butynoic acid has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of L-2-amino-3-butynoic acid involves its interaction with specific molecular targets and pathways. One known target is cysteine desulfurase, an enzyme involved in sulfur metabolism. This compound inhibits this enzyme, affecting the biosynthesis of sulfur-containing biomolecules . Additionally, it interacts with cystathionine gamma-lyase, influencing amino acid metabolism . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
L-2-amino-3-butenoic acid: Similar in structure but with a double bond instead of a triple bond.
L-2-amino-3-propynoic acid: Contains a propynoic acid moiety instead of butynoic acid.
L-2-amino-3-pentynoic acid: Features a pentynoic acid group, differing by one carbon atom.
Uniqueness
The presence of the triple bond allows for specific addition reactions that are not possible with similar compounds containing double bonds or saturated structures .
Propiedades
Número CAS |
73537-09-4 |
|---|---|
Fórmula molecular |
C4H5NO2 |
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
(2S)-2-aminobut-3-ynoic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7)/t3-/m0/s1 |
Clave InChI |
DSUAJFIEKRKPEE-VKHMYHEASA-N |
SMILES isomérico |
C#C[C@@H](C(=O)O)N |
SMILES canónico |
C#CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















